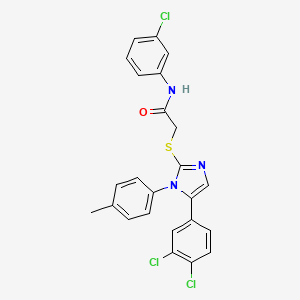

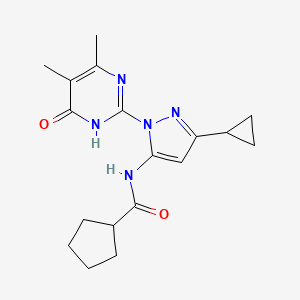

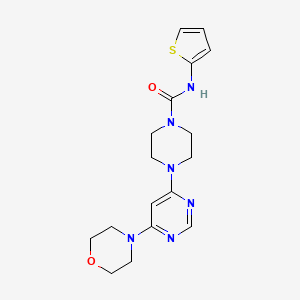

![molecular formula C20H23N5O3 B2507838 9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-72-8](/img/structure/B2507838.png)

9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a complex molecule that falls within the category of pyrimido-purine derivatives. These compounds are of interest due to their potential pharmacological properties and their structural relation to purine bases, which are fundamental components of nucleic acids.

Synthesis Analysis

The synthesis of pyrimido-purine derivatives, such as the one , involves the preparation of N9-alkylaminomethyl-, alkylpiperazino-, and alkylpiperidino-substituted tetrahydropyrimidono-purines. The process includes the introduction of various substituents at the N9 position, which can significantly influence the pharmacological activity of these compounds. For instance, the introduction of a phenylpiperazinealkyl substituent has been shown to yield compounds with notable central nervous system activity, including sedative and analgesic properties .

Molecular Structure Analysis

The molecular structure of pyrimido-purine derivatives is characterized by the presence of a purine and pyrimidine base. In related compounds, such as the 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil complex, the bases form a planar complex joined by hydrogen bonds, resembling the Watson-Crick pairing found in DNA. The overall structure can form interlocking sheet-like structures stabilized by hydrogen bonds . Although the specific molecular structure of the compound is not detailed in the provided papers, it is likely to exhibit similar planar complexation and hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of pyrimido-purine derivatives can be influenced by the substituents attached to the purine system. For example, the presence of an additional six-membered ring with double bonds or a five-membered ring with a single double bond can affect the electronic properties of the molecule, as seen in NMR studies of related compounds. These structural modifications can alter the ease of protonation and the chemical shift in NMR spectra, indicating changes in the electron distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido-purine derivatives are closely related to their molecular structure and the substituents present. The introduction of different alkyl groups can modify the physicochemical properties, such as solubility and stability, which in turn can affect the pharmacological profile of the compounds. For instance, the introduction of phenylpiperazinealkyl substituents has been associated with significant pharmacological activity, including effects on locomotor activity and temperature regulation .

科学的研究の応用

Purine Metabolism in Human Health

Purine metabolism plays a critical role in human health, impacting a range of biological processes from DNA and RNA synthesis to energy transfer and signal transduction. Disorders in purine metabolism can lead to significant health issues, including immune deficiencies and metabolic disorders. An example is the study of adenosine deaminase deficiency, which affects purine metabolism and has implications for immune system function, highlighting the importance of understanding purine biochemistry for diagnosing and treating metabolic diseases (Mills et al., 1976).

Environmental Exposure to Purines

Research also extends into the environmental exposure to purine compounds and their impact on human health. For instance, certain purine derivatives have been detected in various environments, indicating potential exposure routes that could influence health outcomes. The presence of carcinogenic heterocyclic amines in urine of individuals consuming cooked meats demonstrates the relevance of dietary purines and their potential health risks, emphasizing the need for awareness and possible dietary adjustments (Ushiyama et al., 1991).

Purine Derivatives in Disease Mechanisms

Purine derivatives are also studied for their role in disease mechanisms and potential therapeutic targets. For example, the neuroprotective effects of caffeine, a well-known purine derivative, in Parkinson's disease models suggest that purine receptors might be a promising target for developing treatments for neurodegenerative diseases (Chen et al., 2001).

Purine Analogues in Cancer Research

In cancer research, purine analogues, such as 6-mercaptopurine, are utilized for their therapeutic properties. Studies investigating the metabolism and excretion of purine analogues can provide insights into their mechanisms of action, potential toxicities, and the basis for individualized dosing strategies to optimize cancer treatment outcomes. The tragic case of Purinethol (6-mercaptopurine) fatality due to prescription negligence underscores the importance of accurate drug dispensing and monitoring (Lin et al., 1982).

特性

IUPAC Name |

9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-12-6-7-15(13(2)10-12)23-8-5-9-24-16-17(21-19(23)24)22(4)20(28)25(18(16)27)11-14(3)26/h6-7,10H,5,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYPNAXBNWHXMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16589954 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

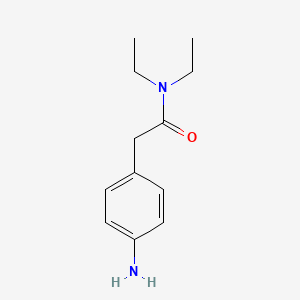

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)

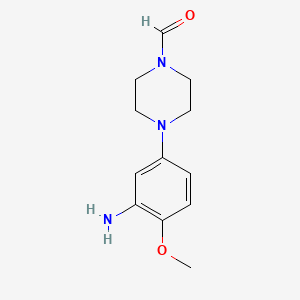

![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

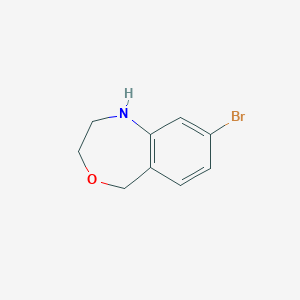

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)